molecular formula C12H21NO4 B6646704 2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid

Cat. No. B6646704
M. Wt: 243.30 g/mol
InChI Key: CPZYACODHRBATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is commonly known as etomoxir and is widely used as a research tool to study fatty acid oxidation and its role in various physiological processes.

Mechanism of Action

Etomoxir inhibits the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme that plays a critical role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, etomoxir prevents the oxidation of fatty acids, leading to a decrease in ATP production and an increase in glucose utilization.
Biochemical and Physiological Effects:
Etomoxir has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in various cell types, including skeletal muscle, adipocytes, and hepatocytes. Etomoxir also increases insulin sensitivity and improves glucose tolerance in animal models of diabetes. Additionally, etomoxir has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using etomoxir in lab experiments is its specificity for CPT1 inhibition. This allows researchers to study the effects of fatty acid oxidation inhibition without affecting other metabolic pathways. Additionally, etomoxir is a well-established research tool with a large body of literature supporting its use.
One of the limitations of using etomoxir is its potential toxicity at high concentrations. Etomoxir has been shown to induce liver damage and mitochondrial dysfunction in some animal models. Therefore, it is important to use etomoxir at appropriate concentrations and to monitor its effects carefully.

Future Directions

There are several future directions for research involving etomoxir. One potential area of research is the use of etomoxir as a therapeutic agent for metabolic disorders such as obesity and diabetes. Additionally, etomoxir could be used to investigate the role of fatty acid oxidation in cancer metabolism and tumor growth. Finally, the development of new CPT1 inhibitors with improved specificity and safety profiles could lead to new research tools and potential therapeutic agents.

Synthesis Methods

The synthesis of etomoxir involves the reaction of 3-chloroperoxybenzoic acid with 3-hydroxytetrahydrofuran followed by the reaction with N-(tert-butoxycarbonyl)-L-cysteine methyl ester. The resulting compound is then reacted with 2-ethylbutyryl chloride to obtain etomoxir in its pure form.

Scientific Research Applications

Etomoxir is widely used as a research tool to study fatty acid oxidation and its role in various physiological processes. It is also used to investigate the mechanisms underlying the development of metabolic disorders such as obesity, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2-ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-3-12(4-2,11(15)16)8-13-10(14)9-5-6-17-7-9/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZYACODHRBATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-[(oxolane-3-carbonylamino)methyl]butanoic acid

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